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Compound of Interest

Compound Name: (+)-Vincadifformine

Cat. No.: B1212815

A Comparative Guide to the Total Synthesis of
(+)-Vincadifformine

For researchers and professionals in the fields of organic chemistry and drug development, the
total synthesis of complex natural products like (+)-Vincadifformine presents a significant
challenge and a platform for innovative synthetic strategies. This guide provides an objective
comparison of various total synthesis routes developed for (+)-Vincadifformine, focusing on
key performance metrics, detailed experimental methodologies, and visual representations of
the synthetic pathways.

Comparison of Key Performance Metrics

The efficiency and practicality of a total synthesis are paramount. The following table
summarizes the quantitative data for several notable total syntheses of Vincadifformine,
offering a clear comparison of their overall yield, number of steps, starting materials, and
stereochemical control.
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Visualizing the Synthetic Pathways

To better understand the logical flow and key transformations in each synthesis, the following
diagrams, created using the DOT language, illustrate the strategic bond formations and
intermediate stages.

Wang et al. (2017) Divergent Asymmetric Synthesis

This route employs a convergent strategy to construct a key tricyclic intermediate, which then
undergoes a series of transformations to yield (+)-Vincadifformine and other related alkaloids.
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Caption: Key stages in the divergent asymmetric total synthesis of (+)-Vincadifformine by
Wang et al.

Zheng et al. (2019) Asymmetric Mannich-Type Reaction

This approach hinges on a highly enantioselective Mannich-type reaction to establish the
crucial stereocenter early in the synthesis.

N-Boc Indole Aldimine
Asymmetric Mannich-Type Reaction
(Thiourea-Phosphonium Salt Catalyst)
Dimethyl Ethylmalonate

72% yield, 84% ee

Chiral Intermediate Further Transformations (+)-Vincadifformine
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Caption: The central role of the asymmetric Mannich-type reaction in the synthesis by Zheng et
al.

Zhao and Andrade (2013) Domino Michael/Mannich/N-
Alkylation Route

This elegant synthesis of the enantiomer, (-)-Vincadifformine, utilizes a domino reaction to
rapidly construct the core structure.
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Caption: The domino reaction strategy for the synthesis of (-)-Vincadifformine by Zhao and
Andrade.

Cain et al. (2022) Cascade and Common Intermediate
Strategy

This route provides a concise synthesis of racemic ()-Vincadifformine through a cascade
reaction leading to a versatile common intermediate.
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Caption: The cascade and common intermediate approach for the synthesis of ()-
Vincadifformine by Cain et al.
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Experimental Protocols for Key Experiments

Detailed experimental procedures are crucial for the reproducibility and adaptation of synthetic
routes. Below are the protocols for the key transformations in the discussed syntheses,
extracted from the supporting information of the respective publications.

Wang et al. (2017): Stereoselective Intermolecular [4+2]
Cycloaddition

Procedure for the synthesis of the C-E ring system: To a solution of the dienophile (1.0 equiv) in
toluene (0.1 M) was added the chiral catalyst (0.1 equiv). The resulting mixture was stirred at
room temperature for 30 minutes. The diene (1.2 equiv) was then added, and the reaction
mixture was stirred at the indicated temperature for the specified time. Upon completion, the
reaction was quenched with saturated aqueous NaHCOs solution, and the aqueous layer was
extracted with ethyl acetate. The combined organic layers were washed with brine, dried over
anhydrous Na=SO0s, filtered, and concentrated under reduced pressure. The residue was
purified by flash column chromatography on silica gel to afford the desired cycloaddition
product.

Zheng et al. (2019): Asymmetric Mannich-Type Reaction

Procedure for the catalytic asymmetric Mannich-type reaction: To a mixture of N-Boc indole
aldimine (0.1 mmol, 1.0 equiv) and the thiourea-phosphonium salt catalyst (0.01 mmol, 10
mol%) in toluene (1.0 mL) was added dimethyl ethylmalonate (0.12 mmol, 1.2 equiv) and
Cs2C0s3 (0.02 mmol, 20 mol%). The reaction mixture was stirred at room temperature for 24
hours. After completion of the reaction, the mixture was directly purified by flash column
chromatography on silica gel (petroleum ether/ethyl acetate = 10:1 to 5:1) to give the desired
product.

Zhao and Andrade (2013): Domino Michael/lMannich/N-
Alkylation

Procedure for the domino reaction: To a solution of N-benzenesulfonyl-2-methylindole-3-
carboxaldehyde (1.0 equiv) and (R)-N-tert-butanesulfinamide (1.1 equiv) in THF (0.2 M) was
added Ti(OEt)s (2.0 equiv). The mixture was stirred at room temperature for 12 hours. The
solvent was then removed under reduced pressure, and the residue was azeotroped with
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toluene. The resulting crude N-sulfinylimine was dissolved in THF (0.1 M) and cooled to -78 °C.
LHMDS (1.0 M in THF, 2.2 equiv) was added dropwise, and the mixture was stirred for 1 hour.
A solution of the Michael acceptor (1.5 equiv) in THF was then added dropwise. After stirring for
2 hours at -78 °C, the reaction was quenched with saturated aqueous NHa4Cl solution and
warmed to room temperature. The aqueous layer was extracted with ethyl acetate, and the
combined organic layers were washed with brine, dried over anhydrous NazSOa, filtered, and
concentrated. The residue was purified by flash column chromatography to yield the
tetrahydrocarbazole product.

Cain et al. (2022): Suzuki-Miyaural/Diels-Alder Cascade

Procedure for the cascade reaction: A mixture of the bromoindole (1.0 equiv), vinylboronic acid
pinacol ester (1.5 equiv), Pd(PPhs)4 (0.05 equiv), and K2COs (3.0 equiv) in a mixture of
toluene, ethanol, and water (4:1:1, 0.1 M) was degassed and heated to 90 °C for 12 hours. The
reaction mixture was then cooled to room temperature, and the dienophile (3.0 equiv) was
added. The mixture was heated to 110 °C in a sealed tube for 24 hours. After cooling, the
mixture was diluted with water and extracted with ethyl acetate. The combined organic layers
were washed with brine, dried over anhydrous NazSOa, and concentrated under reduced
pressure. The crude product was purified by flash column chromatography on silica gel to
afford the desired cascade product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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